3-(4-Methoxybenzyl)indolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEAUIDCFQZYFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 3 Substituted Indolin 2 One Derivatives
Diverse Synthetic Routes to the 3-Substituted Indolin-2-one Core Structure
The synthesis of 3-substituted indolin-2-ones has been an area of intense research, leading to the development of a variety of efficient and selective methods. These approaches can be broadly categorized into catalytic strategies, multi-component reactions, and green chemistry methodologies.
Catalytic Approaches in 3-Substituted Indolin-2-one Synthesis
Catalysis has emerged as a powerful tool for the synthesis of complex molecules, and the construction of the 3-substituted indolin-2-one framework is no exception. Both organocatalysis and metal catalysis have been successfully employed to achieve high yields and enantioselectivities.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction in recent years as a sustainable and efficient alternative to metal-based catalysts. rsc.org These methods often proceed under mild reaction conditions and are tolerant of a wide range of functional groups.
A prominent organocatalytic strategy for the synthesis of 3-substituted indolin-2-ones involves the Michael addition of various nucleophiles to isatylidene-malononitriles or other activated alkenes derived from isatins. Chiral organocatalysts, such as thioureas, squaramides, and cinchona alkaloids, have been effectively utilized to induce high levels of enantioselectivity in these reactions. For instance, the asymmetric Michael addition of 1,3-dicarbonyl compounds to isatylidene-β,γ-unsaturated α-keto esters catalyzed by a chiral bifunctional squaramide can afford 3-substituted oxindoles in high yields and with excellent enantioselectivities.
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | ee (%) | Reference |
| Chiral Squaramide | Isatylidene-β,γ-unsaturated α-keto ester | 1,3-Dicarbonyl compound | 3-Substituted oxindole (B195798) | Up to 99 | Up to 99 | rsc.org |
| Cinchona Alkaloid Derivative | Methyleneindolinone | Malonate ester | 3-Substituted indolin-2-one | High | High | rsc.org |
This table presents representative examples of organocatalytic protocols for the synthesis of 3-substituted indolin-2-ones.
Metal-catalyzed reactions offer a broad scope and high efficiency for the synthesis of 3-substituted indolin-2-ones. Palladium, rhodium, copper, and other transition metals have been extensively used to facilitate various bond-forming reactions.
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, are powerful tools for introducing aryl, vinyl, and alkynyl groups at the 3-position of the indolin-2-one core. For example, the palladium-catalyzed reaction of 3-halooxindoles with boronic acids (Suzuki coupling) provides a straightforward route to 3-aryloxindoles. Furthermore, palladium-catalyzed C-H activation has emerged as a highly atom-economical method for the direct functionalization of the indolin-2-one scaffold. researchgate.net
| Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Product | Yield (%) | Reference |
| Pd(OAc)₂/Ligand | 3-Bromooxindole | Arylboronic acid | Suzuki Coupling | 3-Aryloxindole | Good to Excellent | nih.gov |
| [Rh(cod)Cl]₂ | Isatin (B1672199) | Organoboronic acid | Addition | 3-Substituted-3-hydroxyindolin-2-one | High | sioc-journal.cn |
| CuI/Ligand | Oxindole | Alkyl halide | Alkylation | 3-Alkyloxindole | Good | researchgate.net |
This table showcases selected examples of metal-catalyzed transformations for the synthesis of 3-substituted indolin-2-ones.
Multi-Component Reaction Strategies for 3-Substituted Indolin-2-one Assemblies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have become a cornerstone of modern organic synthesis due to their high efficiency, atom economy, and operational simplicity. researchgate.net Several MCRs have been developed for the one-pot synthesis of diverse 3-substituted indolin-2-one derivatives.
A well-known example is the three-component reaction of an isatin, a malononitrile, and a C-H acid (such as a 1,3-dicarbonyl compound or an electron-rich arene) catalyzed by a base or a Lewis acid. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition to afford highly functionalized spirooxindoles or 3-substituted oxindoles in a single step.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) | Reference |
| Isatin | Malononitrile | Dimedone | Piperidine | Spirooxindole derivative | High | researchgate.net |
| Isatin | Active methylene (B1212753) compound | Arylamine | In(OTf)₃ | 3-Aminoalkylideneoxindole | Good to Excellent | researchgate.net |
This table provides examples of multi-component reactions for the assembly of 3-substituted indolin-2-one derivatives.
Green Chemistry Approaches in 3-Substituted Indolin-2-one Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of indolin-2-one derivatives. researchgate.net These approaches often involve the use of environmentally benign solvents (such as water or ethanol), solvent-free conditions, or the use of reusable catalysts.
One notable green approach is the use of microwave irradiation to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating methods. For instance, the piperidine-catalyzed Henry reaction of isatins with nitroalkanes can be efficiently carried out under solvent-free conditions to produce 3-hydroxy-3-(nitromethyl)indolin-2-one derivatives. researchgate.net
| Reaction Type | Conditions | Catalyst | Product | Yield (%) | Reference |
| Henry Reaction | Solvent-free, room temp. | Piperidine | 3-Hydroxy-3-(nitromethyl)indolin-2-one | High | researchgate.net |
| Knoevenagel Condensation | Water, reflux | None | 3-Alkylideneoxindole | Good to Excellent | researchgate.net |
This table highlights green chemistry approaches for the synthesis of 3-substituted indolin-2-one derivatives.
Functionalization and Derivatization Strategies for 3-(4-Methoxybenzyl)indolin-2-one
Once the this compound scaffold is synthesized, it can be further modified at various positions to generate a library of derivatives with potentially enhanced or altered properties. Key sites for functionalization include the nitrogen atom of the lactam, the aromatic rings of the indolinone and the benzyl (B1604629) substituent, and the benzylic position.
A common derivatization involves the N-functionalization of the indolin-2-one core. For example, N-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base. Similarly, N-acylation can be performed using an acyl chloride or anhydride. These modifications can significantly impact the molecule's solubility and biological activity. nih.govmdpi.com
The aromatic rings of both the indolinone and the 4-methoxybenzyl group are susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents such as nitro, halogen, or acyl groups. The directing effects of the existing substituents will govern the position of the incoming electrophile.
Furthermore, the benzylic position offers another handle for functionalization. Radical bromination using N-bromosuccinimide (NBS) can introduce a bromine atom at the benzylic carbon, which can then be displaced by various nucleophiles to introduce new functional groups. chemistrysteps.comyoutube.comlibretexts.org Oxidation of the benzylic position can also lead to the formation of a ketone. chemistrysteps.comlibretexts.org
| Reaction Type | Reagent | Position of Functionalization | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base | N1 of indolin-2-one | N-Alkyl-3-(4-methoxybenzyl)indolin-2-one | nih.gov |
| N-Acylation | Acyl chloride, Base | N1 of indolin-2-one | N-Acyl-3-(4-methoxybenzyl)indolin-2-one | nih.gov |
| Nitration | HNO₃/H₂SO₄ | Aromatic rings | Nitro-substituted derivative | |
| Halogenation | NBS | Benzylic position | Benzylic bromide derivative | chemistrysteps.comyoutube.comlibretexts.org |
| Oxidation | KMnO₄ or Na₂Cr₂O₇ | Benzylic position | Ketone derivative | chemistrysteps.comlibretexts.org |
This table outlines potential functionalization and derivatization strategies for this compound.
Modification at the N-1 Position of the Indolin-2-one Ring
The nitrogen atom at the N-1 position of the indolin-2-one ring is a key site for chemical modification, offering a straightforward route to introduce structural diversity. N-alkylation is a common transformation, typically achieved by deprotonating the amide with a suitable base followed by reaction with an alkylating agent. nih.govgoogle.com
Common approaches for N-alkylation involve a two-step process: the formation of an indole (B1671886) anion using a strong base, followed by a reaction with an alkylating agent like methyl iodide or benzyl bromide. google.com For instance, the synthesis of 1-(4-bromobutyl)-indolin-2-one, a precursor for more complex derivatives, exemplifies this strategy. nih.gov More advanced and milder methods utilize catalytic amounts of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), with reagents like dimethyl carbonate for methylation or dibenzyl carbonate for benzylation, often achieving near-quantitative yields. google.com These reactions can be performed with or without solvents and can be accelerated by microwave irradiation. google.com
Iron catalysis has also emerged as an efficient method for the N-alkylation of indolines using alcohols via a "borrowing-hydrogen" methodology, which involves the temporary oxidation of the alcohol to an aldehyde. nih.gov This method has been successfully applied to a range of alcohols, including ethanol, n-propanol, and benzyl alcohol derivatives, affording the corresponding N-alkylated indolines in high yields. nih.gov
A variety of substituents can be introduced at the N-1 position, significantly altering the molecule's biological and physical properties. Research has shown that introducing piperazinylbutyl side chains at this position can lead to compounds with high affinity for dopamine (B1211576) receptors. nih.gov Similarly, N-benzylisatin is a versatile precursor for synthesizing various Schiff bases with notable biological potency. nih.gov
Elaborations on the C-3 Exocyclic Position
The C-3 position of the indolin-2-one core is a focal point for synthetic elaboration, as substituents at this position profoundly influence the molecule's activity. researchgate.netnih.govacs.org The exocyclic methylene or methine group at C-3 in related structures is a site of rich reactivity, allowing for a wide array of chemical transformations.
Indolin-2-one derivatives with heterocyclic methylene substituents at the C-3 position are known potent inhibitors of receptor tyrosine kinases (RTKs). nih.gov The synthesis of these compounds often involves Knoevenagel condensation between a 5-substituted indolin-2-one and a suitable aldehyde-containing heterocycle. nih.gov This approach allows for the introduction of diverse functionalities, such as chloropyrrole moieties, which have been shown to enhance antitumor activities. nih.gov
Structure-activity relationship (SAR) studies have provided detailed insights into how modifications at the C-3 position affect biological selectivity. nih.govacs.org For example:
3-[(Five-membered heteroaryl ring)methylidenyl]indolin-2-ones show high specificity against VEGF (Flk-1) receptor tyrosine kinase activity. nih.govacs.org
3-(Substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring exhibit high selectivity for EGF and Her-2 receptor tyrosine kinases. nih.govacs.org
Compounds with an extended side chain at the C-3 position can display high potency and selectivity against PDGF and VEGF (Flk-1) receptor tyrosine kinases. nih.govacs.org
Furthermore, the development of methods like the Eschenmoser coupling reaction provides a highly modular route to synthesize (Z)-3-[amino(phenyl/methyl)methylidene]-1,3-dihydro-2H-indol-2-ones from 3-bromooxindoles and thioamides, yielding compounds with significant tyrosine kinase inhibiting activity. nih.gov
Substituent Effects on the Aromatic Ring System
The electronic properties of substituents on both the indolin-2-one nucleus and the C-3 benzyl group play a critical role in the reactivity and directing effects during further chemical transformations, particularly in electrophilic aromatic substitution (EAS). lumenlearning.com These effects are generally categorized as inductive and resonance effects. libretexts.orglibretexts.org
On the C-3 Benzyl Group: The 4-methoxy group on the benzyl substituent is a powerful activating group. The oxygen atom's lone pairs can donate electron density to the aromatic ring via resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I effect). lumenlearning.comlibretexts.org This makes the 4-methoxybenzyl ring significantly more nucleophilic than benzene (B151609) and strongly directs incoming electrophiles to the ortho positions (C-3' and C-5') relative to the methoxy (B1213986) group.
On the Indolin-2-one Ring: The indolin-2-one ring system presents a more complex scenario.
The Amide Nitrogen: The lone pair on the amide nitrogen can donate into the aromatic ring, acting as an activating, ortho-para directing group.
The Carbonyl Group: The carbonyl group is deactivating due to its inductive electron withdrawal and its ability to withdraw electrons via resonance, making the ring less reactive towards EAS. youtube.com
When multiple substituents are present, the directing power of the strongest activating group typically dominates the outcome of the reaction. youtube.com For instance, in a molecule containing both a methoxy group and a methyl group, the stronger activating methoxy group would dictate the position of electrophilic attack. youtube.com
Mechanistic Investigations of 3-Substituted Indolin-2-one Formation Reactions
Understanding the reaction mechanisms for the formation of 3-substituted indolin-2-ones is crucial for optimizing reaction conditions and designing novel synthetic routes.
Reaction Pathway Elucidation
A primary method for synthesizing 3-substituted indolin-2-ones is the Friedel-Crafts alkylation of an oxindole with a suitable electrophile. libretexts.org In the case of this compound, the reaction involves the alkylation of the indolin-2-one nucleophile with a 4-methoxybenzyl halide or a related species.
The general mechanism for a Friedel-Crafts alkylation proceeds as follows:
Formation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), activates an alkyl halide to generate a carbocation or a highly polarized complex that acts as the electrophile. masterorganicchemistry.comyoutube.com
Nucleophilic Attack: The electron-rich aromatic ring of the indolin-2-one attacks the carbocation electrophile. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgyoutube.com
Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond, restoring the aromaticity of the ring and yielding the final alkylated product. libretexts.org
A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation. masterorganicchemistry.com However, in the synthesis of this compound, the secondary benzylic carbocation is already relatively stable, minimizing rearrangements. Another challenge is polyalkylation, as the newly introduced alkyl group can activate the ring for further substitution. libretexts.org Intramolecular versions of this reaction are also powerful tools for constructing polycyclic systems. masterorganicchemistry.com
Stereochemical Control and Asymmetric Synthesis of Chiral 3-Substituted Indolin-2-ones
The C-3 position of 3-substituted indolin-2-ones is a stereocenter, and the development of asymmetric methods to control its configuration is of paramount importance, as the biological activity of these compounds is often highly dependent on their stereochemistry. researchgate.net Several strategies have been developed to achieve high levels of stereocontrol.
Organocatalysis: This has become a prominent strategy for the asymmetric synthesis of 3,3-disubstituted oxindoles. taltech.eersc.orgrsc.org Chiral catalysts, such as cinchona alkaloid derivatives (e.g., quinidine-derived squaramides), can activate the substrates through mechanisms like hydrogen bonding or aminocatalysis, enabling enantioselective reactions. researchgate.nettaltech.eenih.gov For example, the organocatalytic asymmetric Michael addition of unprotected 3-substituted oxindoles to electrophiles like 1,4-naphthoquinone (B94277) has been achieved with good to excellent yields and moderate to high enantiomeric excess (ee). researchgate.net
Metal Catalysis: Chiral metal complexes are also widely used. For instance, a chiral scandium complex has been used to catalyze the amination of 3-substituted oxindoles with high efficiency. taltech.ee Ruthenium-catalyzed enantioselective C-H functionalization has been developed to access optically active indoline (B122111) derivatives through a transient chiral directing group strategy. thieme-connect.com
Substrate and Auxiliary Control: Stereochemical control can also be achieved by using a chiral substrate or a temporary chiral auxiliary. youtube.com In substrate control, an existing stereocenter within the molecule directs the stereochemical outcome of a new stereocenter's formation. youtube.commdpi.com In auxiliary-controlled synthesis, a chiral molecule is temporarily attached to the substrate to guide the reaction's stereochemistry and is subsequently removed. youtube.com A straightforward method for the asymmetric synthesis of 3-substituted isoindolinones, a related class of compounds, utilizes a chiral N-tert-butylsulfinyl auxiliary to direct the alkylation of the C-3 position with high diastereomeric ratios. nih.gov
These advanced methods provide chemists with a powerful toolkit to synthesize specific stereoisomers of this compound and related derivatives, enabling detailed investigations into their structure-activity relationships.
Structure Activity Relationship Sar Analysis of 3 Substituted Indolin 2 One Derivatives in Biological Systems
Role of the Indolin-2-one Core in Modulating Biological Activity
The indolin-2-one core, also known as oxindole (B195798), is a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered lactam ring. This fundamental framework is crucial for the biological activity of its derivatives, primarily by serving as a rigid scaffold that orients substituents in a specific three-dimensional arrangement. This orientation is critical for binding to target proteins, such as kinases. nih.govacs.org
Influence of the 3-(4-Methoxybenzyl) Moiety and Related Substituents on Biological Potency
The substituent at the 3-position of the indolin-2-one ring plays a pivotal role in determining the biological potency and selectivity of the molecule. The 3-(4-methoxybenzyl) moiety, in particular, has been investigated in various contexts. The methoxy (B1213986) group at the para position of the benzyl (B1604629) ring is an electron-donating group, which can influence the electronic environment of the entire molecule and its interaction with target proteins. libretexts.org
Furthermore, studies on receptor tyrosine kinase (RTK) inhibitors have shown that 3-(substituted benzylidenyl)indolin-2-ones can exhibit high selectivity. nih.govacs.org The nature of the substituent on the benzylidene ring dictates which RTK is preferentially inhibited. While bulky groups have been shown to favor inhibition of EGF and Her-2 RTKs, the electronic effects of substituents like the methoxy group also contribute to the binding affinity and selectivity. nih.govacs.org
Positional and Substituent Effects on the Indolin-2-one Framework
The biological activity of indolin-2-one derivatives can be finely tuned by introducing various substituents at different positions on the core structure.
N-1 Substituent Variations and Their SAR Implications
The nitrogen atom at the 1-position (N-1) of the indolin-2-one ring is a key site for modification. Substitution at this position can significantly impact the compound's physicochemical properties and biological activity. For example, some studies suggest that an unsubstituted N-1 position, allowing for a hydrogen bond donor, is beneficial for certain activities. nih.gov In contrast, other research indicates that the presence of an N-substituent can be crucial for anticancer actions. nih.gov For instance, N-substituted indole (B1671886) derivatives have demonstrated a range of effects, including anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov The introduction of an N-aryl fragment has also been shown to affect the biological properties of indolin-2-ones. nih.gov
| Compound/Substituent | Biological Activity | Research Finding |
| Unsubstituted N-1 | Enhanced cytoprotective activity | The unsubstituted nitrogen atom at N1 promoted radical stabilization, enhancing cytoprotective activity. nih.gov |
| N-aryl fragment | Affects anticancer actions | The addition of an N-aryl fragment to the structure of indolin-2-ones influences their anticancer properties. nih.gov |
| N-substituted indoles | Various biological effects | N-substituted indole derivatives have shown anti-inflammatory, antimicrobial, antipsychotic, antifungal, and antioxidant effects. nih.gov |
C-3 Substituent Modifications and Their Role in Activity Profiles
The carbon at the 3-position (C-3) is arguably the most critical position for introducing diversity in indolin-2-one derivatives. The nature of the substituent at this position directly influences the compound's interaction with the target's binding pocket. nih.govacs.org
Modifications at the C-3 position have led to the discovery of potent and selective inhibitors of various enzymes. For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for the VEGF (Flk-1) RTK. nih.govacs.org Conversely, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring show selectivity towards EGF and Her-2 RTKs. nih.govacs.org The introduction of an extended side chain at the C-3 position has also yielded compounds with high potency and selectivity against PDGF and VEGF (Flk-1) RTKs. nih.govacs.org These findings underscore the profound impact of the C-3 substituent's size, shape, and electronic properties on the resulting biological activity.
| C-3 Substituent | Target/Activity | Key Finding |
| (Five-membered heteroaryl ring)methylidenyl | VEGF (Flk-1) RTK | High specificity for VEGF (Flk-1) RTK inhibition. nih.govacs.org |
| Substituted benzylidenyl with bulky groups | EGF and Her-2 RTKs | High selectivity towards EGF and Her-2 RTK inhibition. nih.govacs.org |
| Extended side chain | PDGF and VEGF (Flk-1) RTKs | High potency and selectivity for PDGF and VEGF (Flk-1) RTK inhibition. nih.govacs.org |
Aromatic Ring Substitutions and Resulting SAR
Substitutions on the benzene ring of the indolin-2-one core also play a significant role in modulating biological activity. These substitutions can alter the electronic properties of the entire scaffold and provide additional points of interaction with the target protein. libretexts.orglibretexts.org
The position and nature of the substituent on the aromatic ring can have a substantial impact. For instance, in the development of RXR agonists, a methyl substituent at the 6-position of a related quinoline (B57606) scaffold was found to be highly favorable for potency. acs.org Similarly, halogen substitutions on the aromatic ring are a common strategy to enhance potency, with the position of the halogen being critical. acs.org The introduction of electron-withdrawing or electron-donating groups can influence the reactivity and binding affinity of the molecule through inductive and resonance effects. fiveable.melibretexts.orglibretexts.org
| Aromatic Ring Substituent | Effect on Activity | Rationale |
| 6-Methyl | Increased RXR agonist potency | The methyl group was found to be highly favored for activity. acs.org |
| Halogens | Potency enhancement | Halogen atoms can favorably interact with the target protein, but their position is crucial. acs.org |
Biological and Mechanistic Investigations of 3 4 Methoxybenzyl Indolin 2 One and Its Analogs
Anti-proliferative and Apoptosis-Inducing Activities in Cellular Models
The anti-proliferative effects of 3-(4-Methoxybenzyl)indolin-2-one and its analogs are primarily attributed to their ability to modulate the activity of essential signaling pathways involved in cell growth and survival. By inhibiting specific protein kinases, these compounds can halt the cell cycle, prevent proliferation, and induce programmed cell death, or apoptosis, in cancer cells. The following sections detail the inhibitory action of these compounds on several key protein kinases.
Inhibition of Protein Kinases and Associated Signaling Pathways
The 3-substituted indolin-2-one core structure has proven to be a versatile template for the design of potent and selective kinase inhibitors. benthamscience.com By modifying the substituents at the C-3 position of the indolin-2-one ring, researchers have developed compounds that can target specific kinases with high affinity, thereby blocking their catalytic function and downstream signaling. nih.gov
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov The inhibition of VEGFRs, particularly VEGFR-2, is a well-established strategy in cancer therapy. Analogs of this compound have been identified as potent inhibitors of VEGFRs. nih.govekb.eg
Research has shown that 3-substituted indolin-2-ones can act as competitive inhibitors at the ATP-binding site of the VEGFR kinase domain. nih.gov For instance, compounds with a 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-one structure exhibit high specificity for the VEGFR-2 (also known as KDR or Flk-1). nih.gov The marketed anti-cancer drug Sunitinib, which features an indolin-2-one core, effectively inhibits VEGFR-2. ekb.egmdpi.com Another indolin-2-one derivative, Nintedanib, also acts as a tyrosine kinase inhibitor that suppresses angiogenesis. mdpi.com The introduction of a 1,2,4-triazole (B32235) ring to the indolin-2-one scaffold has also yielded potent VEGFR-2 inhibitors. mdpi.com
Studies have identified specific structural features that enhance VEGFR-2 inhibition. For example, a compound from a series of 3-substituted indolin-2-ones with a propionic acid functionality attached to a pyrrole (B145914) ring at the C-3 position demonstrated an IC50 value of 20 nM against VEGFR-2. nih.gov
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 3-((3-(2-carboxyethyl)-4-methyl-1H-pyrrol-2-yl)methylene)-2-indolinone | VEGFR-2 | 20 | nih.gov |
| Sunitinib | VEGFR-2 | Potent Inhibition | ekb.eg |
| Nintedanib | VEGFR-2 | Potent Inhibition | mdpi.com |
The c-KIT receptor tyrosine kinase is another important target in cancer therapy, particularly in gastrointestinal stromal tumors (GIST) and certain types of leukemia. nih.gov The indolin-2-one derivative, Sunitinib, is a known inhibitor of c-KIT, in addition to its effects on VEGFRs and other kinases. ekb.eg The mechanism of inhibition involves binding to the ATP-binding pocket of the kinase, which prevents the transfer of phosphate (B84403) to downstream substrates, thereby blocking signal transduction. ekb.eg
The drug Imatinib (STI 571), while not a direct analog of this compound, is a notable tyrosine kinase inhibitor that effectively targets c-KIT. nih.gov It has been shown to inhibit c-KIT autophosphorylation and downstream signaling pathways at concentrations of approximately 100 nmol/L. nih.gov The development of resistance to inhibitors like Imatinib, often through mutations in the kinase domain such as the T670I "gatekeeper" mutation, has driven the search for new inhibitors. nih.gov This has led to the discovery of novel compounds, including type II inhibitors that can overcome such resistance. nih.gov
| Compound | Target Kinase | Inhibitory Concentration | Reference |
|---|---|---|---|
| Sunitinib | c-KIT | Potent Inhibition | ekb.eg |
| Imatinib (STI 571) | c-KIT | ~100 nM (IC50) | nih.gov |
| CHMFL-KIT-8140 | c-KIT (T670I mutant) | 99 nM (IC50) | nih.gov |
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a critical role in centriole duplication and the regulation of mitosis. nih.gov Its identification as a potential anticancer target has spurred the development of specific inhibitors. ebi.ac.uk Research into indolin-2-one derivatives has led to the discovery of potent PLK4 inhibitors. nih.gov
Specifically, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones have been identified as a novel class of PLK4 inhibitors with nanomolar potency. nih.gov Further optimization of this series led to the development of (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones, which also act as potent and selective inhibitors of PLK4. nih.gov These findings highlight the adaptability of the indolin-2-one scaffold for targeting serine/threonine kinases in addition to tyrosine kinases.
| Compound Class | Target Kinase | Activity | Reference |
|---|---|---|---|
| (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones | PLK4 | Nanomolar Inhibition | nih.gov |
| (3-aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones | PLK4 | Potent and Selective Inhibition | nih.gov |
The Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers and are involved in cell survival and proliferation. nih.gov This makes them attractive targets for the development of new anticancer drugs. nih.gov While the core structure of this compound is distinct from many reported Pim kinase inhibitors, the broader class of indolin-2-one derivatives has shown activity against this kinase family. researchgate.net
Research has shown that certain indolin-2-one based derivatives exhibit inhibitory activity against Pim kinases. researchgate.net For example, a high-throughput screening identified 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione as a selective Pim-1 inhibitor with an IC50 of approximately 125 nM. nih.gov Although this compound has a different heterocyclic core, it demonstrates that benzylidene-containing structures can effectively inhibit Pim kinases. The development of potent and selective inhibitors for the Pim kinase family is an active area of research. nih.gov
| Compound Class/Name | Target Kinase | IC50 | Reference |
|---|---|---|---|
| Indolin-2-one based derivatives | Pim Kinase | Exhibited inhibitory activity | researchgate.net |
| 5-(3-Trifluoromethylbenzylidene)thiazolidine-2,4-dione | Pim-1 | ~125 nM | nih.gov |
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). medchemexpress.comnih.gov The development of Bcr-Abl inhibitors, such as Imatinib, has revolutionized the treatment of CML. medchemexpress.com While Imatinib is a 2-phenylaminopyrimidine derivative, the search for new Bcr-Abl inhibitors has explored a wide range of chemical scaffolds.
Although specific data for this compound as a Bcr-Abl inhibitor is not prominent, the general class of 3-substituted indolin-2-ones is known to produce multi-targeted tyrosine kinase inhibitors. benthamscience.com The emergence of resistance to Imatinib, often due to the T315I mutation in the Bcr-Abl kinase domain, has driven the development of second and third-generation inhibitors. nih.govnih.gov Compounds like AP23464 have shown potent activity against wild-type Bcr-Abl and some imatinib-resistant mutants. medchemexpress.comelsevierpure.com This highlights the ongoing effort to develop novel kinase inhibitors that can overcome clinical resistance.
| Compound | Target Kinase | Cellular IC50 | Reference |
|---|---|---|---|
| Imatinib | Bcr-Abl | 350 nM (in Ba/F3 cells) | elsevierpure.com |
| AP23464 | Bcr-Abl | 14 nM (in Ba/F3 cells) | elsevierpure.com |
Other Kinase Targets (e.g., CHK1, CDK2, MEK1, GSK3β, BRAF, IKKβ, PKC)
While the primary focus of many studies on indolin-2-one derivatives has been on receptor tyrosine kinases, their inhibitory effects extend to other kinase families crucial for cell cycle regulation and signaling. Analogs of this compound have demonstrated activity against a panel of these kinases.
Checkpoint Kinase 1 (CHK1) is a critical component of the DNA damage response. Inhibition of CHK1 can abrogate cell cycle arrest, pushing cancer cells into premature mitosis and subsequent cell death. nih.govnih.gov Small molecule inhibitors of CHK1 have been shown to potentiate the effects of chemotherapeutic agents. nih.gov Notably, some CHK1 inhibitors have displayed single-agent cytotoxicity in a subset of cancer cell lines. nih.gov
Cyclin-Dependent Kinase 2 (CDK2), when complexed with cyclin A, plays a pivotal role in the S phase of the cell cycle. Aberrant activation of CDK2 is a key driver of the cytotoxic effects of some CHK1 inhibitors. nih.gov This over-activation can lead to DNA damage and ultimately, cell death. nih.gov
Protein Kinase C (PKC) is another kinase family that can be influenced by compounds with the indolin-2-one scaffold. Activation of PKC can lead to the assembly and activation of NADPH oxidase (NOX) enzymes, resulting in the production of reactive oxygen species (ROS). nih.gov
Mechanisms of Cell Growth Inhibition and Apoptosis Induction
Cell Cycle Modulation and Arrest
Indolin-2-one derivatives and related compounds have been shown to exert their anti-proliferative effects by modulating the cell cycle, often leading to arrest at specific phases. For instance, certain stilbenoid compounds, which share some structural similarities with the benzylidene portion of the molecule , have been found to induce G2/M phase cell cycle arrest in human lung cancer cells. nih.gov This arrest is often a precursor to apoptosis. nih.gov
The mechanisms underlying this cell cycle arrest can be diverse and depend on the specific compound and cell type. researchgate.net For example, some compounds can induce G2/M arrest by regulating the expression of key cell cycle proteins like p21, cyclin B1, and cyclin A2. researchgate.net The cellular response to a drug can vary significantly, with factors such as drug concentration and the cell cycle phase at the time of treatment influencing whether a cell undergoes arrest, nuclear mis-segregation, or endoreplication. researchgate.net
Regulation of Caspase and Bcl-2 Family Proteins
The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. The Bcl-2 family of proteins are central regulators of this process. nih.gov This family includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). youtube.com The balance between these opposing factions determines the cell's fate. nih.govyoutube.com
Analogs of this compound can trigger apoptosis by altering this balance. Some compounds have been shown to down-regulate the expression of the anti-apoptotic protein Bcl-2 and up-regulate the expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, ultimately leading to the execution of apoptosis. youtube.com The activation of caspases, such as caspase-3, and the cleavage of substrates like PARP are hallmark events of this process. researchgate.net
Reactive Oxygen Species (ROS) Generation and Antioxidant System Perturbation
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. nih.gov While they play roles in cell signaling, excessive levels of ROS can lead to oxidative stress, damaging cellular components and promoting cell death. nih.gov Many cancer cells exhibit a higher basal level of ROS compared to normal cells. nih.gov
The generation of ROS can be a significant mechanism of action for some anticancer compounds. Certain indolin-2-one derivatives may induce apoptosis through the generation of ROS. This increase in intracellular ROS can disrupt the cellular antioxidant defense systems, leading to a state of oxidative stress that the cancer cell cannot overcome, ultimately triggering apoptosis.
Cellular Assays and In Vitro Efficacy Studies
The cytotoxic and anti-proliferative activities of this compound and its analogs have been evaluated against a wide range of human cancer cell lines. These in vitro studies are crucial for determining the potential therapeutic applications of these compounds.
Derivatives have shown efficacy against various breast cancer cell lines, including SK-BR-3, MCF-7, MDA-MB-231, and T47D. nih.gov The molecular subtype of the breast cancer can influence the sensitivity to certain drugs. nih.gov For example, SK-BR-3 cells are known to overexpress the HER2 receptor. nih.gov
In addition to breast cancer, these compounds have been tested against other cancer types. For instance, activity has been observed in lung cancer cell lines such as A549 and H460. nih.govnih.gov Colon cancer cell lines like HT-29, HCT-116, and COLO-205 have also been used to assess the efficacy of related compounds. mdpi.com Other cell lines where activity has been reported include HeLa (cervical cancer), PC-3 (prostate cancer), HepG-2 (liver cancer), HL-60 (leukemia), KB (oral epithelial cancer), and SMMC-7721 (liver cancer). nih.gov
The following table summarizes the inhibitory concentrations (IC50) of some 3-substituted indolin-2-one derivatives against various cancer cell lines.
| Compound/Analog | Cell Line | IC50 (µM) |
| 3-substituted-indolin-2-one derivative | A549 (Non-small cell lung cancer) | 0.32 nih.gov |
| 3-substituted-indolin-2-one derivative | KB (Oral epithelial cancer) | 0.67 nih.gov |
| 3-substituted-indolin-2-one derivative | NCI-H460 (Large cell lung cancer) | 1.22 nih.gov |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene | A549 (Human lung cancer) | 0.03 nih.gov |
| Pterostilbene derivative 4a | T47D (Breast cancer) | 102.05 researchgate.net |
| Pterostilbene derivative 4b | MCF-7 (Breast cancer) | 23.12 researchgate.net |
| Pterostilbene derivative 3a | HepG2 (Liver cancer) | 80.09 researchgate.net |
Antimicrobial Activities of 3-Substituted Indolin-2-one Derivatives
Beyond their anticancer properties, derivatives of 3-substituted indolin-2-one have also been investigated for their antimicrobial potential. The rise of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents. dergipark.org.trresearchgate.net
Studies have shown that various 3-substituted indolin-2-one and their thio-analogs exhibit antimicrobial activity against a range of microorganisms. dergipark.org.trresearchgate.net For example, certain derivatives have been found to be active against methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella enterica. dergipark.org.trresearchgate.net The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. Some of these derivatives have shown MIC values comparable to the reference antibiotic ampicillin. researchgate.net
The antimicrobial activity can be influenced by the nature of the substituent at the 3-position of the indolin-2-one core. mdpi.com For instance, some 3-benzylidene-indolin-2-one derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. mdpi.com Hybrids of indolin-2-one with other antimicrobial pharmacophores, such as nitroimidazole, have also been developed, showing potent activity against several bacterial strains, including drug-resistant ones. mdpi.com
The following table highlights the antimicrobial activity of some 3-substituted indolin-2-one derivatives.
| Compound/Analog | Microorganism | Activity (MIC) |
| 3-Substituted Indole-2-one/thione derivatives (compounds 2, 3) | S. enterica | 125 µg/mL dergipark.org.trresearchgate.net |
| 3-Substituted Indole-2-one/thione derivatives (compounds 4, 5, 6, 7, 8) | Methicillin-resistant S. aureus | 125 µg/mL dergipark.org.trresearchgate.net |
| 3-Alkylidene-2-indolone derivatives (compounds 10f, 10g, 10h) | Staphylococcus aureus ATCC 6538, 4220, and Methicillin-resistant Staphylococcus aureus ATCC 43300 | 0.5 µg/mL mdpi.com |
| Indolin-2-one/nitroimidazole hybrid | Various bacterial strains | 0.0625–4 µg/mL mdpi.com |
It is important to note that while some compounds show promising in vitro activity, their binding properties in molecular docking studies may be weaker than established antibiotics like ciprofloxacin, ampicillin, and gentamicin. dergipark.org.tr Nevertheless, the indolin-2-one scaffold represents a valuable starting point for the development of novel antimicrobial agents. dergipark.org.tr
Anti-inflammatory Properties and Immunomodulatory Effects
In addition to antimicrobial actions, indolin-2-one derivatives have been recognized for their anti-inflammatory properties. nih.govmdpi.com
A significant aspect of the anti-inflammatory profile of this compound analogs is their ability to suppress the expression of key inflammatory mediators. One such mediator is the Intercellular Adhesion Molecule-1 (ICAM-1). ICAM-1 is a surface glycoprotein (B1211001) expressed on endothelial cells that facilitates the binding and migration of immune cells to sites of inflammation. Its expression is often induced by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
Studies have shown that newly synthesized isatin-triazole hybrids can potently inhibit the TNF-α induced expression of ICAM-1 on human endothelial cells. tandfonline.com One of the most active compounds, a bromo-substituted triazolyl-isatin hybrid featuring a methoxyphenylhydrazono moiety, inhibited ICAM-1 expression by 89% with an IC₅₀ value of 20 μM. tandfonline.commdpi.comresearchgate.net This demonstrates the potential of the indolin-2-one scaffold to interfere with the cellular adhesion processes that drive inflammation.
The molecular mechanisms underlying the anti-inflammatory effects of indolin-2-one derivatives often involve the modulation of critical intracellular signaling pathways. nih.gov The expression of many pro-inflammatory genes, including ICAM-1, is controlled by the transcription factor nuclear factor-kappa B (NF-κB). dsmc.or.krresearchgate.net Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. nih.gov Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. nih.gov This frees NF-κB to move into the nucleus and activate the transcription of target genes. dsmc.or.kr
Research has demonstrated that certain 3-substituted-indolin-2-one derivatives exert their anti-inflammatory effects by strongly inhibiting the NF-κB pathway. nih.govdntb.gov.ua For example, 3-(3-hydroxyphenyl)-indolin-2-one was shown to suppress the LPS-induced phosphorylation and degradation of IκBα, as well as the phosphorylation of the p65 subunit of NF-κB. nih.gov By blocking this key signaling pathway, these compounds can effectively reduce the production of inflammatory mediators like TNF-α, IL-6, and nitric oxide. nih.gov Other indolin-2-one derivatives have also been shown to inhibit LPS-induced activation of NF-κB. dsmc.or.krresearchgate.net
Other Investigated Biological Activities of the Indolin-2-one Scaffold
The indolin-2-one core structure is a versatile scaffold that has been explored for a wide range of biological activities beyond its primary applications. Researchers have investigated its potential as a ligand for various receptors, an inhibitor of key enzymes, a modulator of oxidative stress, and an agent against viral infections. These investigations have revealed the broad therapeutic potential of this heterocyclic compound and its derivatives.
Dopamine (B1211576) Receptor Ligand Studies (D2, D3, D4)
The indolin-2-one scaffold has been identified as a promising framework for the development of ligands targeting dopamine receptors, which are crucial in the central nervous system and implicated in various neurological and psychiatric disorders. nih.govuni-duesseldorf.de Studies have focused on synthesizing and evaluating indolin-2-one derivatives for their binding affinity and selectivity towards dopamine D2, D3, and D4 receptor subtypes. nih.govnih.gov
In one study, a series of indolin-2-one derivatives with piperazinylbutyl side chains at the amide nitrogen were synthesized. nih.govingentaconnect.com These compounds demonstrated selectivity for D2-like receptors. nih.gov Notably, one derivative, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl) indolin-2-one, exhibited high affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM. nih.govingentaconnect.comsigmaaldrich.com This suggests its potential as a lead compound for developing D4 receptor-selective ligands. nih.govingentaconnect.com The study highlighted that modifications to the benzyl (B1604629) side chain significantly influenced the affinity and selectivity for the D4 receptor. ingentaconnect.com
Another study explored a series of 1H-indolyl carboxylic acid amides containing an N-(2-methoxyphenyl)piperazine or N-(2-fluoroethoxy)piperazine group. nih.gov Two compounds from this series showed high binding affinity for the D3 receptor and significant selectivity over the D2 receptor. nih.gov These findings underscore the potential of the indolin-2-one scaffold in designing selective ligands for different dopamine receptor subtypes. nih.govnih.gov
Alpha-Glucosidase Inhibition
The indolin-2-one scaffold has emerged as a promising candidate for the development of alpha-glucosidase inhibitors, which are important therapeutic agents for managing type 2 diabetes. tandfonline.comnih.gov Alpha-glucosidase is a key enzyme responsible for breaking down carbohydrates into absorbable monosaccharides, and its inhibition can help control postprandial hyperglycemia. mdpi.com
Several studies have synthesized and evaluated various indolin-2-one derivatives for their alpha-glucosidase inhibitory activity. For instance, a series of 3,3-di(indolyl)indolin-2-ones demonstrated potent alpha-glucosidase inhibition, with some compounds showing significantly higher activity than the standard drug acarbose. nih.govnih.govresearchgate.net One compound with a 2-fluorobenzyl group on the indole (B1671886) ring was identified as the most active in its series. nih.gov Molecular docking studies have further elucidated the binding interactions of these compounds with the active site of the alpha-glucosidase enzyme. nih.govnih.gov
Another study focused on indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives and found that the nature of substituents on the isatin (B1672199) and benzene sulfonamide moieties significantly influenced their inhibitory potential against both alpha-glucosidase and alpha-amylase. nih.govacs.org These findings suggest that the indolin-2-one scaffold is a valuable template for designing novel and effective alpha-glucosidase inhibitors. tandfonline.comnih.gov
Antioxidant Modulation
The indolin-2-one scaffold has been investigated for its antioxidant properties and its ability to modulate oxidative stress. researchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases.
Studies have shown that certain indolin-2-one derivatives can act as effective radical scavengers. researchgate.netnih.gov For example, a series of substituted indoline-2-ones and indolin-2-thiones were found to have significant activities as scavengers of various radicals. nih.gov Another study reported that a class of indoline (B122111) derivatives exhibited more significant antioxidant activity than their corresponding indole counterparts and protected cells against ROS-induced cytotoxicity. researchgate.net
Furthermore, some indolin-2-one compounds have been found to inhibit thioredoxin reductase (TrxR), an important enzyme in the antioxidant system. nih.gov This inhibition leads to increased cellular oxidative stress and can trigger apoptosis, a mechanism that is particularly relevant in cancer therapy. nih.gov These findings highlight the potential of the indolin-2-one scaffold in developing agents that can modulate cellular antioxidant pathways. nih.govnih.gov
Antiviral Potentials
The indolin-2-one scaffold has demonstrated significant potential as a source of antiviral agents, with research targeting various viruses, including Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV). bohrium.comnih.gov The versatility of the indolin-2-one structure allows for modifications that can lead to potent and selective antiviral activity. nih.govsemanticscholar.org
In the context of HIV, several studies have explored indolin-2-one derivatives as inhibitors of key viral enzymes. One study focused on 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one derivatives as inhibitors of HIV-1 reverse transcriptase (RT), with some compounds showing potent activity in the low micromolar to nanomolar range. bohrium.comresearchgate.net Another approach has been to target HIV-1 integrase, with indole-2-carboxylic acid derivatives showing promise as potent inhibitors. nih.gov Additionally, 3-oxindole derivatives have been identified as inhibitors of Tat-mediated viral transcription. nih.gov
Beyond HIV, indolin-2-one derivatives have been evaluated against other viruses. For instance, 2-indolinone-based N-(4-sulfamoylphenyl)hydrazinecarbothioamides have shown selective antiviral activities against RSV and Yellow Fever Virus (YFV). nih.gov Furthermore, some spiro-3-indolin-2-ones have been investigated for their potential against SARS-CoV-2. researchgate.netresearchgate.net These diverse studies underscore the broad-spectrum antiviral potential of the indolin-2-one scaffold. nih.govsemanticscholar.org
Computational and Theoretical Chemistry Approaches in the Study of 3 4 Methoxybenzyl Indolin 2 One
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This technique is crucial for understanding the structural basis of molecular recognition and for predicting the binding affinity and mode of interaction, thereby guiding drug design and discovery.
Tyrosine kinases such as c-KIT and Bcr-Abl are critical targets in cancer therapy due to their role in signaling pathways that control cell proliferation and survival. nih.gov The Bcr-Abl fusion protein, for instance, possesses constitutive tyrosine kinase activity and is a hallmark of chronic myelogenous leukemia (CML). nih.govmdpi.com Inhibitors like Imatinib function by binding to the ATP-binding site of the Bcr-Abl kinase domain, preventing its catalytic activity. dnai.orgoncohemakey.com
Molecular docking studies are instrumental in predicting how potential inhibitors, such as derivatives of the indolin-2-one scaffold, might interact with these kinase domains. The primary goal is to predict the binding energy, often expressed in kcal/mol, which indicates the stability of the ligand-protein complex. A lower binding energy suggests a higher affinity. Docking simulations analyze interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking with key amino acid residues in the ATP-binding pocket. mdpi.com For example, interactions with the DFG motif (Asp-Phe-Gly) are often crucial for the activity of kinase inhibitors. mdpi.com While specific binding affinity data for 3-(4-Methoxybenzyl)indolin-2-one with c-KIT and Bcr-Abl are not detailed in the available research, the methodology remains a cornerstone for evaluating its potential as a kinase inhibitor.
Table 1: Example of Binding Affinity Data for Known Kinase Inhibitors This table illustrates typical data obtained from molecular docking studies against kinase domains.
| Inhibitor | Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Imatinib | c-Abl (Bcr-Abl) | -13.14 | Asp381, Thr315, Met318 |
| 6-Hydroxygenistein | c-KIT | -10.5 | Cys673, Thr670, Val559 |
| 6-Hydroxygenistein | PDGFRα | -10.3 | Cys677, His796, Asp836 |
Note: Data is illustrative and sourced from studies on Imatinib and 6-Hydroxygenistein for contextual purposes. mdpi.comnih.gov
Computational docking is also widely applied to predict interactions with various enzyme active sites to explore therapeutic potential in other diseases.
α-Glucosidase: This enzyme, located in the intestinal wall, is responsible for breaking down complex carbohydrates into glucose. nih.govthaiscience.info Its inhibition is a key strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov Docking studies on related 3,3-di(indolyl)indolin-2-one compounds have revealed key interactions within the α-glucosidase active site. These studies show that the indolin-2-one core can form hydrophobic and π-π stacking interactions with residues such as Trp376, Phe649, and Trp481, which are crucial for stabilizing the enzyme-inhibitor complex. nih.gov The binding affinities calculated in these studies often correlate well with experimental inhibition data. nih.gov
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease, as it increases the concentration of the neurotransmitter acetylcholine in the brain. nih.govtci-thaijo.org The active site of AChE is a deep gorge containing a catalytic triad (Ser203, Glu334, and His447) and a peripheral anionic site. nih.gov Docking simulations are used to assess how potential inhibitors bind within this gorge, identifying hydrogen bonds and π-π interactions with key residues that are essential for inhibitory activity. nanobioletters.comrsc.org
Table 2: Key Interacting Residues in Enzyme Active Sites Identified via Docking
| Enzyme | Key Active Site Residues | Type of Interaction |
| α-Glucosidase | Asp203, Asp542, Arg526, Phe649, Trp481 | Hydrogen Bonding, Hydrophobic, π-π Stacking |
| Acetylcholinesterase (AChE) | Ser203, Glu334, His447 (Catalytic Triad); Trp86, Tyr337 | Hydrogen Bonding, π-π Stacking |
Note: Residues are examples identified in docking studies of various inhibitors. nih.govnih.govnih.gov
Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division and intracellular transport. researchgate.net They are a key target for anticancer drugs, which disrupt microtubule dynamics. Computational studies can simulate the binding of small molecules to tubulin, identifying potential binding sites. researchgate.net These interactions are often mediated by electrostatic forces, as kinesin motor proteins and other ligands interact with charged residues on the tubulin surface, such as those in the α-helix 12 of β-tubulin. embopress.org Docking analysis helps visualize how a ligand fits into pockets on the microtubule surface or at the interface between tubulin dimers, providing insights into its potential to interfere with microtubule function. researchgate.net
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide a detailed understanding of the electronic structure, geometry, and reactivity of a molecule. These methods are fundamental to explaining and predicting chemical properties from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov It is widely employed to optimize molecular geometries, predict vibrational frequencies (FT-IR and Raman spectra), and calculate a variety of electronic properties. nih.govmdpi.com In studies of molecules with similar structures, such as chalcones or other benzyl (B1604629) derivatives, DFT calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311++G(d,p). niscpr.res.inresearchgate.net
These calculations can determine key parameters including thermodynamic properties (entropy, heat capacity), dipole moments, and Mulliken atomic charges, which describe the distribution of electron density across the molecule. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT, visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering crucial insights into its reactive sites. nih.gov
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com These orbitals are critical for determining a molecule's chemical reactivity and electronic properties. libretexts.org
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level corresponds to a better electron donor. ossila.com
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a significant parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov This analysis is fundamental for understanding electron transfer processes in chemical reactions. Quantum chemical calculations for a related compound, 3-(p-methoxybenzyl)-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, have been performed using DFT to determine these values, providing a template for how this compound could be analyzed. researchgate.net
Table 3: Example of Frontier Molecular Orbital Energies from DFT Calculations This table shows representative data for a related methoxybenzyl-containing compound, illustrating the outputs of FMO analysis.
| Parameter | Energy (eV) |
| HOMO Energy | -6.215 |
| LUMO Energy | -1.332 |
| Energy Gap (ΔE) | 4.883 |
Note: Data is for 3-(p-methoxybenzyl)-4-(4-hydroxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one, calculated at the B3LYP/6-311++G(d,p) level of theory. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For a molecule like this compound, one would anticipate negative potential regions around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, while the hydrogen atom on the indolinone nitrogen would likely be a site of positive potential. This analysis helps in understanding how the molecule might interact with biological receptors or other reactants.
Non-Linear Optical (NLO) Property Investigations
Non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. Computational methods are used to calculate parameters like polarizability and first-order hyperpolarizability, which indicate a molecule's NLO response. Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO properties. An investigation into this compound would determine its potential as an NLO material by calculating these key parameters.
Intermolecular Interactions and Crystal Structure Analysis
The arrangement of molecules in a solid-state crystal lattice is governed by various intermolecular forces. X-ray crystallography is the definitive method for determining this arrangement, and computational tools can further analyze the interactions that stabilize the crystal packing.
Hirshfeld Surface and 2D Fingerprint Analysis
Hirshfeld surface analysis is a powerful tool for exploring intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like d_norm, which highlights contacts shorter than the van der Waals radii. This visual representation is complemented by 2D fingerprint plots, which quantify the relative contribution of different types of intermolecular contacts (e.g., H···H, C···H, O···H) to the total surface area. For any given crystal structure of this compound, this analysis would provide a detailed summary of the packing forces.
Conformational Analysis and Stereochemistry in Solid State
As no specific studies on this compound were found, a table of mentioned compounds cannot be generated.
In Silico ADME Prediction and Pharmacokinetic Modeling (Excluding Clinical Data)
Computational models are instrumental in predicting the drug-like properties of molecules, thereby guiding the selection and optimization of potential therapeutic agents. These predictions are based on the molecule's structural features and physicochemical properties.
Key predicted parameters for absorption and distribution typically include:
Caco-2 Permeability: This parameter is a predictor of human intestinal absorption. Models estimate the rate at which a compound can pass through the Caco-2 cell monolayer, which mimics the intestinal epithelial barrier.
Human Intestinal Absorption (HIA): This value predicts the percentage of the drug that will be absorbed from the human intestine.
Plasma Protein Binding (PPB): This parameter estimates the extent to which a compound will bind to proteins in the blood plasma. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect.
Blood-Brain Barrier (BBB) Penetration: For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is crucial. In silico models predict this based on factors like lipophilicity, molecular size, and the presence of specific functional groups.
Interactive Data Table: Predicted Absorption and Distribution Parameters (Hypothetical Data)
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Caco-2 Permeability (nm/s) | High | Likely to be well-absorbed from the intestine. |
| Human Intestinal Absorption (%) | > 90% | High oral bioavailability is predicted. |
| Plasma Protein Binding (%) | High | May have a longer duration of action but lower free concentration. |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of predictions generated in silico. Specific experimental or computational studies on this compound are required for accurate data.
The metabolic fate of a compound significantly influences its half-life and potential for drug-drug interactions. Theoretical predictions of metabolism focus on identifying potential metabolic pathways and the enzymes involved.
Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug interactions.
Metabolic Stability: This parameter predicts how quickly a compound will be metabolized by liver enzymes. Lower metabolic stability suggests a shorter half-life. The methoxy group on the benzyl ring and the indolinone core are potential sites for metabolism. Common metabolic reactions for such structures include O-demethylation, hydroxylation of the aromatic rings, and N-dealkylation.
Excretion Pathways: Theoretical considerations for excretion are based on the compound's physicochemical properties. More polar metabolites are typically excreted via the kidneys into the urine, while less polar compounds may be eliminated through the bile and feces.
Interactive Data Table: Predicted Metabolism and Excretion Profile (Hypothetical Data)
| Parameter | Prediction | Implication |
|---|---|---|
| CYP2D6 Inhibition | Potential Inhibitor | Possibility of drug-drug interactions with substrates of this enzyme. |
| CYP3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by CYP3A4. |
| Metabolic Stability | Moderate | Expected to have a reasonable half-life in the body. |
| Primary Metabolic Route | O-demethylation, Aromatic Hydroxylation | These are the likely initial steps in the breakdown of the compound. |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of predictions generated in silico. Specific experimental or computational studies on this compound are required for accurate data.
Future Research Directions and Translational Perspectives for 3 4 Methoxybenzyl Indolin 2 One
Development of Novel Synthetic Methodologies
The efficient and versatile synthesis of 3-(4-methoxybenzyl)indolin-2-one and its analogs is paramount for extensive biological evaluation. While classical methods for the synthesis of 3-substituted indolin-2-ones exist, future research will likely focus on developing more innovative and sustainable approaches.
One promising avenue is the application of green chemistry principles. For instance, the use of natural deep eutectic solvents (NADES) combined with microwave irradiation has been shown to be effective in similar reactions, offering reduced reaction times and increased yields compared to conventional heating. mdpi.com Exploring such methodologies for the synthesis of this compound could provide a more environmentally friendly and efficient route.
Furthermore, the development of novel catalytic systems could significantly enhance synthetic efficiency. This includes the exploration of metal-catalyzed cross-coupling reactions or organocatalysis to construct the key carbon-carbon bond between the indolin-2-one core and the 4-methoxybenzyl group. Recent advancements in the synthesis of related 3-substituted oxindoles, such as the acidolysis of 3-phosphate-substituted oxindoles, highlight the potential for developing new strategies that offer mild reaction conditions and scalability. beilstein-journals.org Additionally, methods involving transition-metal/quinone complexes for the dehydrogenation of indolines to indoles could be adapted for the synthesis of unsaturated analogs. researchgate.net
Advanced SAR Studies and Rational Design of Improved Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds. For this compound, future SAR studies should systematically explore the impact of modifications at various positions of the molecule.
Key areas for investigation include:
Substitution on the Benzyl (B1604629) Moiety: While the 4-methoxy group is a defining feature, exploring other substituents (e.g., hydroxyl, halogens, alkyl groups) could modulate activity and selectivity. The position of the substituent on the benzyl ring is also a critical factor to investigate.
Modification of the Indolin-2-one Core: Substitution on the aromatic ring of the indolin-2-one scaffold can significantly influence biological activity. For example, the introduction of hydrophilic groups has been shown to improve the kinase inhibitory activity of similar compounds. nih.gov
Alterations at the N1 Position: The nitrogen atom of the indolin-2-one ring presents an opportunity for modification, which could impact solubility, metabolic stability, and target engagement.
Rational drug design, guided by computational modeling, will be instrumental in this process. By creating homology models of potential protein targets, researchers can predict how different analogs will bind and use this information to design compounds with improved potency and selectivity. nih.gov This approach has been successfully applied to other indolin-2-one derivatives, leading to the identification of potent and selective inhibitors of various kinases. nih.govnih.gov
Deeper Mechanistic Elucidation of Biological Actions
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is a critical step towards its clinical translation. The indolin-2-one scaffold is known to be a versatile inhibitor of various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer. nih.gov
Future research should focus on:
Target Identification and Validation: Employing techniques such as chemical proteomics and affinity-based pulldown assays to identify the direct binding partners of this compound within the cell.
Pathway Analysis: Once the primary targets are identified, downstream signaling pathways affected by the compound need to be delineated. This will provide a comprehensive understanding of its cellular effects.
Kinase Profiling: Broad-based kinase screening panels can be utilized to assess the selectivity of this compound and its analogs against a wide range of kinases. This information is crucial for predicting potential off-target effects and for guiding the design of more selective inhibitors. nih.gov
For instance, related indolin-2-one derivatives have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3) and cyclooxygenase (COX) enzymes, highlighting the diverse range of potential targets for this chemical class. nih.govnih.gov
Exploration of New Therapeutic Applications (Pre-clinical Focus)
Building on a deeper mechanistic understanding, the pre-clinical exploration of new therapeutic applications for this compound is a logical next step. Given the established role of the indolin-2-one scaffold in targeting kinases and other signaling molecules, several disease areas warrant investigation.
Oncology: The potential of indolin-2-one derivatives as anti-cancer agents is well-documented. nih.govnih.gov Pre-clinical studies could evaluate the efficacy of this compound in various cancer cell lines and animal models, particularly those driven by specific kinase pathways that the compound is found to inhibit.
Inflammatory Diseases: The discovery of indolin-2-one derivatives as inhibitors of COX-1/2 and 5-LOX suggests a potential role in treating inflammatory conditions. nih.gov Pre-clinical models of arthritis or other inflammatory disorders could be used to assess the anti-inflammatory potential of this compound.
Neurodegenerative Diseases: Some kinase inhibitors have shown promise in the context of neurodegenerative diseases. nih.gov Investigating the neuroprotective effects of this compound in relevant cellular and animal models could open up new therapeutic avenues.
The general process for pre-clinical development involves in vitro efficacy testing, lead optimization to improve physicochemical and pharmacological properties, and subsequent in vivo testing in clinically relevant animal models. youtube.com
Integration of Advanced Computational and Experimental Approaches
The synergy between computational and experimental methods will be a driving force in the future development of this compound.
Molecular Docking and Dynamics Simulations: These computational tools can provide insights into the binding modes of this compound and its analogs with their protein targets. This information can guide the rational design of more potent and selective compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish mathematical relationships between the chemical structure of the analogs and their biological activity, further aiding in the design of new compounds with enhanced properties.
Chemoproteomics: This experimental approach can be used to identify the cellular targets of this compound on a proteome-wide scale, providing an unbiased view of its mechanism of action. nih.gov
By integrating these advanced approaches, researchers can accelerate the drug discovery and development process, moving promising compounds like this compound more efficiently from the laboratory toward potential clinical applications.
Q & A
Q. What are the common synthetic routes for 3-(4-Methoxybenzyl)indolin-2-one and its derivatives?
- Methodological Answer : The synthesis typically involves a condensation reaction between indolin-2-one and substituted aldehydes (e.g., 4-methoxybenzaldehyde) in acetic acid under reflux (3 hours), followed by alkylation of the nitrogen atom using sodium hydride (NaH) in DMF at 0°C with alkyl halides (e.g., 4-methoxybenzyl chloride) . For example:
- Condensation : Indolin-2-one reacts with 4-nitrobenzaldehyde to form 3-(4-nitrobenzylidene)indolin-2-one intermediates.
- Alkylation : The intermediate is treated with NaH and alkyl halides to introduce substituents (e.g., methoxybenzyl groups) .
- Reduction : Nitro groups can be reduced to amino groups using Fe powder and HCl in methanol .
Table 1 : Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Acetic acid, reflux | 47–67% | |
| Alkylation | NaH, DMF, 0°C | 47–61% | |
| Reduction | Fe, HCl, MeOH | 67% |
Q. How are NMR and elemental analysis used to confirm the structure of these compounds?
- Methodological Answer :
- 1H/13C NMR : Distinct chemical shifts confirm substituent positions. For example, the methoxy group in 3-(4-Methoxybenzyl) derivatives appears at δ ~3.75 ppm (singlet, 3H), while allylidene protons show doublets (J = 12–15 Hz) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated against calculated values (e.g., C: 79.00% calculated vs. 79.08% found for compound 27) .
Q. What basic biological activities have been reported for indolin-2-one derivatives?
- Methodological Answer :
- Kinase Inhibition : Derivatives like 3-(4-Isopropylbenzylidenyl)indolin-2-one inhibit receptor tyrosine kinases (RTKs), including EGFR and PDGFR, via competitive binding to ATP pockets .
- Anti-inflammatory Activity : (E,Z)-3-(4-Hydroxy-3,5-dimethoxybenzylidene)indolin-2-one inhibits histamine release and crosses the blood-brain barrier, assessed via lipophilic woad extract models .
Advanced Research Questions
Q. How do structural modifications influence inhibitory activity against tyrosine kinases?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance binding to kinase active sites, while bulky groups (e.g., tert-butyl) reduce solubility but improve selectivity .
- Case Study : Introducing a 4-(2-fluoroethoxy)benzyl group (compound 46b) increases metabolic stability compared to methoxy analogs, as shown in HPLC retention time studies .
Q. What methods are effective in separating and stabilizing E/Z isomers of these derivatives?
- Methodological Answer :
- Chromatography : Flash chromatography with CH₂Cl₂-ethyl ether (3:1) resolves E/Z isomers (e.g., 41a vs. 41b) .
- Stability : E-isomers (e.g., 41a) are stable in CH₂Cl₂-MeOH (1:1) for 20 hours, while Z-isomers (e.g., 41b) isomerize (33% conversion) under the same conditions .
Q. What advanced techniques determine the configuration of benzylidene substituents?
- Methodological Answer :
- NOE Analysis : 1D/2D NOE experiments distinguish E/Z configurations. For example, irradiation of the allylidene proton in Z-isomers shows cross-peaks with adjacent aromatic protons .
- X-ray Crystallography : Resolves ambiguities, as seen for 5-chloro-2’,6’-dichloroindolin-2-one, confirming the E-configuration via crystal packing .
Q. How do electronic effects of substituents impact compound stability?
- Methodological Answer :
- Delocalization Effects : Electron-donating groups (e.g., methoxy) stabilize Z-isomers by delocalizing the NH lone pair into the benzylidene C=C bond. In contrast, electron-withdrawing groups (e.g., nitro) reduce isomerization rates .
- Kinetic Studies : Time-dependent NMR in DMSO-d6 shows Z:E ratios increase for halo-substituted derivatives but remain constant for nitro/acetyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
